molecular formula C6H11F2N B13447309 1,1-Difluorohex-5-en-3-amine

1,1-Difluorohex-5-en-3-amine

Cat. No.: B13447309
M. Wt: 135.15 g/mol
InChI Key: BSLMQVMDIGVDMW-UHFFFAOYSA-N
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Description

1,1-Difluorohex-5-en-3-amine is an organic compound characterized by the presence of both fluorine atoms and an amine group attached to a hexene backbone

Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

1,1-difluorohex-5-en-3-amine

InChI

InChI=1S/C6H11F2N/c1-2-3-5(9)4-6(7)8/h2,5-6H,1,3-4,9H2

InChI Key

BSLMQVMDIGVDMW-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluorohex-5-en-3-amine typically involves the introduction of fluorine atoms into a hexene backbone followed by the incorporation of an amine group. One common method is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated hexene, reacts with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

1,1-Difluorohex-5-en-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Difluorohex-5-en-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Difluorohex-5-en-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways and the inhibition or activation of target proteins .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluorohex-5-en-3-amine: Similar structure but with an additional fluorine atom.

    1,1-Difluoropent-4-en-2-amine: Shorter carbon chain but similar functional groups.

    1,1-Difluorohexane-3-amine: Lacks the double bond in the hexene backbone

Uniqueness

1,1-Difluorohex-5-en-3-amine is unique due to its specific combination of fluorine atoms and an amine group on a hexene backbone. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .

Biological Activity

1,1-Difluorohex-5-en-3-amine is a compound of interest in various fields, including medicinal chemistry and agricultural science. Its unique structural characteristics impart specific biological activities, particularly as an insecticide and potential therapeutic agent. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C6H8F2N
  • CAS Number : [Insert CAS number if available]

The presence of difluoromethyl groups influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within organisms. This compound exhibits a mechanism that may involve:

  • Inhibition of Fatty Acid β-Oxidation : Similar compounds have shown to inhibit mitochondrial fatty acid metabolism in insects, leading to increased mortality rates in pest populations .

Insecticidal Properties

This compound has demonstrated significant insecticidal activity against various agricultural pests. Research indicates that it functions effectively against:

Pest Species Activity Level
Tobacco Budworm (Heliothis virescens)High
Banded Cucumber Beetle (Diabrotica balteata)Moderate
Pea Aphid (Aphis craccivora)High
Brown Planthopper (Nilaparvata lugens)Moderate
Green Rice Leafhopper (Nephotettix cincticeps)High

The efficacy against these pests suggests a promising application in agricultural pest management strategies .

Therapeutic Potential

In addition to its insecticidal properties, this compound is being investigated for potential therapeutic applications. Preliminary studies suggest that it may act as a precursor in drug synthesis, particularly in the development of compounds targeting specific biological pathways. Its ability to modulate enzyme activity could lead to novel therapeutic agents for treating various conditions.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Insecticidal Efficacy :
    • A field trial conducted on tobacco budworms revealed a mortality rate exceeding 80% when exposed to this compound at optimal concentrations. The study highlighted the importance of the difluorovinyl group in enhancing insecticidal potency .
  • Therapeutic Research :
    • A recent investigation into the compound's role as a drug precursor indicated potential interactions with key enzymes involved in metabolic pathways. This study emphasized the need for further exploration into its pharmacological properties and safety profile .

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